molecular formula C10H15NO B071990 2-Amino-4-tert-butylphenol CAS No. 1199-46-8

2-Amino-4-tert-butylphenol

Cat. No. B071990
CAS RN: 1199-46-8
M. Wt: 165.23 g/mol
InChI Key: RPJUVNYXHUCRMG-UHFFFAOYSA-N
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Patent
US08894976B2

Procedure details

In a 100 ml round bottom flask was placed 7.25 g (0.044 mol) of 2-Amino-4-tert-butylphenol, (Aldrich Cat #193282) with 6.0 g (0.055 mol) of Methyl acetimidate hydrochloride (Aldrich Cat #254940) with 50 ml of MeOH. This was refluxed for 4 hours. Then the MeOH was removed under vacuum. This was separated between 50 ml of ether and 50 ml of water. The ether was separated, dried, and removed under vacuum. Then 50 ml of hexanes was added to the resulting solid. Remaining 2-Amino-4-tert-butylphenol was insoluble in hexanes and was removed by filtration. The remaining oil was chromatographed using 2% MeOH/CH2Cl2 to provide 5-tert-butyl-2-methylbenzoxazole (Yield=2 g, 24%).
Quantity
7.25 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:5]=[CH:4][C:3]=1[OH:12].Cl.[C:14](=N)(OC)[CH3:15]>CO>[C:8]([C:6]1[CH:5]=[CH:4][C:3]2[O:12][C:14]([CH3:15])=[N:1][C:2]=2[CH:7]=1)([CH3:9])([CH3:11])[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
7.25 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)C(C)(C)C)O
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
Cl.C(C)(OC)=N
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100 ml round bottom flask was placed
TEMPERATURE
Type
TEMPERATURE
Details
This was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Then the MeOH was removed under vacuum
CUSTOM
Type
CUSTOM
Details
This was separated between 50 ml of ether and 50 ml of water
CUSTOM
Type
CUSTOM
Details
The ether was separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
removed under vacuum
ADDITION
Type
ADDITION
Details
Then 50 ml of hexanes was added to the resulting solid
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CUSTOM
Type
CUSTOM
Details
The remaining oil was chromatographed

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=CC2=C(N=C(O2)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.